Given the lack of information on specific applications, it is possible that 1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid is a relatively new compound or one that is still under investigation.
1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C₁₁H₉NO₂S and a molecular weight of 219.26 g/mol. It features a cyclopropane ring attached to a benzo[d]thiazole moiety, which contributes to its unique structural properties. The compound is characterized by its solid physical form and is soluble in various solvents, indicating its potential for diverse applications in chemistry and biology .
The reactivity of 1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid can be attributed to the presence of functional groups such as the carboxylic acid and the aromatic thiazole ring. Common reactions include:
1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid exhibits notable biological activities. It has been identified as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which suggests potential implications in drug metabolism and pharmacokinetics. Additionally, compounds containing benzothiazole moieties are often studied for their antimicrobial and anticancer properties, indicating that this compound may possess similar bioactivity .
Synthesis of 1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid can be achieved through several methods:
This compound has potential applications in various fields:
Interaction studies involving 1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid focus on its binding affinity and inhibitory effects on enzymes like CYP1A2. These studies are crucial for understanding its pharmacological profile and potential drug-drug interactions. Furthermore, its interactions with various biomolecules could shed light on its mechanism of action in biological systems .
Several compounds share structural similarities with 1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid. Here is a comparison highlighting their uniqueness:
Compound Name | Similarity | Unique Features |
---|---|---|
2-Methylbenzo[d]thiazole-5-carboxylic acid | 0.70 | Contains a methyl group affecting solubility |
6-Methylbenzo[d]thiazole-2-carboxylic acid | 0.66 | Methyl substitution at a different position |
Benzothiazole-2-carboxylic acid | 0.65 | Lacks the cyclopropane structure |
Benzo[d]thiazole-6-carboxylic acid | 0.62 | Different carboxyl position affects reactivity |
Benzothiazole-5-carboxylic acid | 0.62 | Similarity in functional groups but different ring structure |
The unique combination of the cyclopropane structure and the benzo[d]thiazole moiety makes 1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid distinct among these compounds, potentially leading to unique biological activities and applications .